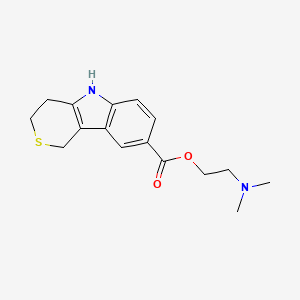

Tipindole

Description

Properties

CAS No. |

7489-66-9 |

|---|---|

Molecular Formula |

C16H20N2O2S |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate |

InChI |

InChI=1S/C16H20N2O2S/c1-18(2)6-7-20-16(19)11-3-4-14-12(9-11)13-10-21-8-5-15(13)17-14/h3-4,9,17H,5-8,10H2,1-2H3 |

InChI Key |

WNDHLINIYZAWCR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(=O)C1=CC2=C(C=C1)NC3=C2CSCC3 |

Other CAS No. |

7489-66-9 |

Synonyms |

tipindole tipindole hydrochloride tipindole monohydrochloride typindol |

Origin of Product |

United States |

Foundational & Exploratory

The Dual-Pronged Approach of Tapentadol in Combating Neuropathic Pain: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of tapentadol, a centrally acting analgesic, with a specific focus on its efficacy in the management of neuropathic pain. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synergistic interplay of its dual pharmacological activities: μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI).

Executive Summary

Tapentadol represents a significant advancement in analgesic therapy, particularly for complex pain states such as neuropathic pain. Its unique molecular structure combines two distinct and complementary mechanisms in a single molecule.[1][2] This dual action allows for potent analgesia with a potentially more favorable side-effect profile compared to traditional opioids.[3] In neuropathic pain conditions, the contribution of norepinephrine reuptake inhibition appears to be particularly crucial, addressing the noradrenergic component of pain modulation that is often dysregulated in these states.[4][5]

Core Mechanism of Action: A Synergistic Duality

Tapentadol's analgesic efficacy stems from the synergistic interaction of two distinct mechanisms:

-

μ-Opioid Receptor (MOR) Agonism: Tapentadol acts as an agonist at the MOR, a key receptor in the endogenous pain control system. Activation of MORs in the brain and spinal cord inhibits the transmission of ascending pain signals. However, tapentadol's affinity for the MOR is moderate compared to classical opioids like morphine.

-

Norepinephrine Reuptake Inhibition (NRI): Tapentadol also blocks the reuptake of norepinephrine in the central nervous system. This leads to increased synaptic concentrations of norepinephrine, which enhances the activity of descending inhibitory pain pathways. This noradrenergic modulation is a key factor in its efficacy against neuropathic pain.

The combination of these two mechanisms provides a synergistic effect on pain relief, where the whole is greater than the sum of its parts.

Quantitative Pharmacodynamics

The following tables summarize the key quantitative data regarding tapentadol's interaction with its primary targets and its effects in preclinical models of neuropathic pain.

Table 1: Receptor Binding and Transporter Inhibition

| Parameter | Species/System | Value | Reference |

| Ki (μ-Opioid Receptor) | Human (recombinant) | 0.16 µM | |

| Ki (Norepinephrine Transporter) | Rat (synaptosomes) | 0.48 µM | |

| IC50 (Norepinephrine Transporter) | Rat (Locus Coeruleus neurons) | 2.3 µM | |

| Intrinsic Efficacy (MOR) vs. DAMGO | Human (recombinant) | 0.05 ± 0.01 | |

| Intrinsic Efficacy (MOR) vs. Morphine | Human (recombinant) | Lower |

Table 2: Efficacy in Preclinical Neuropathic Pain Models

| Model | Species | Assay | Tapentadol Effect | Key Finding | Reference |

| Spinal Nerve Ligation (SNL) | Rat | Von Frey Test | Antihypersensitive ED50: 1.9 mg/kg (i.v.) | Effect shifted 4.7-fold by yohimbine (α2 antagonist) and 2.7-fold by naloxone (MOR antagonist) | |

| Spinal Nerve Ligation (SNL) | Rat | In Vivo Spinal Microdialysis | Dose-dependent increase in spinal norepinephrine levels | Greater increase in norepinephrine in SNL rats compared to sham | |

| Chemotherapy-Induced Neuropathy | Human | DN4 Score | Reduction from 6.36 to 4.18 over 3 months | Effective in reducing neuropathic pain symptoms | |

| Diabetic Peripheral Neuropathy | Human | Conditioned Pain Modulation (CPM) | Significant activation of CPM vs. placebo | Demonstrates enhancement of descending pain inhibition |

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the logical flow of tapentadol's mechanism of action.

Dual Mechanism of Action at the Synaptic Level

References

- 1. Pharmacological rationale for tapentadol therapy: a review of new evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential contribution of opioid and noradrenergic mechanisms of tapentadol in rat models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mu-opioid and noradrenergic α(2)-adrenoceptor contributions to the effects of tapentadol on spinal electrophysiological measures of nociception in nerve-injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of Tapentadol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of tapentadol hydrochloride, with a specific focus on its solubility and stability characteristics. The information presented herein is intended to support research, formulation development, and analytical method development for this centrally acting analgesic.

Physicochemical Properties of Tapentadol Hydrochloride

Tapentadol hydrochloride, chemically known as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol monohydrochloride, is a white to off-white crystalline powder.[1] It is a dual-action analgesic that functions as a μ-opioid receptor agonist and a norepinephrine reuptake inhibitor.[1][2][3] The hydrochloride salt is preferred for pharmaceutical formulations due to its enhanced aqueous solubility compared to the free base.

Table 1: General Physicochemical Properties of Tapentadol Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₄ClNO | |

| Molecular Weight | 257.80 g/mol | |

| pKa | 9.34 (phenolic OH), 10.45 (tertiary amine) | |

| LogP (n-octanol/water) | 2.87 | |

| Melting Point | 204 to 210 °C | |

| Appearance | White to off-white crystalline powder |

Solubility Profile

Tapentadol hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class I drug, indicating high solubility and high permeability. Its solubility is notably pH-dependent.

Aqueous and pH-Dependent Solubility

Tapentadol hydrochloride is freely soluble in water. Its solubility is high in acidic conditions and decreases as the pH increases. This is attributed to the conversion of the hydrochloride salt to the less soluble free base form at higher pH values.

Table 2: Solubility of Tapentadol Hydrochloride in Aqueous Media

| Solvent/Medium | Solubility | Reference(s) |

| Water | Freely soluble | |

| 0.1 N HCl | Freely soluble (34 g/100 mL) | |

| Simulated Intestinal Fluid (SIF) | Freely soluble (35 g/100 mL) | |

| PBS (pH 7.2) | 10 mg/mL | |

| pH 7.63 | 5.8 g/100 mL | |

| pH 12.48 | 3.4 g/100 mL |

Solubility in Organic Solvents

Tapentadol hydrochloride exhibits solubility in a range of common organic solvents used in pharmaceutical processing and analysis.

Table 3: Solubility of Tapentadol Hydrochloride in Organic Solvents

| Solvent | Solubility | Reference(s) |

| Ethanol | Soluble (20 mg/mL) | |

| Methanol | Sparingly soluble | |

| 2-Propanol | Slightly soluble | |

| Acetone | Soluble | |

| Acetonitrile | Soluble | |

| Dimethylformamide (DMF) | 20 mg/mL | |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL | |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble |

Stability Profile

The stability of tapentadol hydrochloride has been evaluated under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. While some studies report the drug to be extremely stable, others indicate susceptibility to degradation under specific conditions.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

Table 4: Summary of Forced Degradation Studies on Tapentadol Hydrochloride

| Stress Condition | Observations | Degradation (%) | Degradation Products | Reference(s) |

| Hydrolysis (Acidic) | Refluxing in 0.1N HCl at 85°C for 8h | No degradation | - | |

| Refluxing in 0.1M HCl at 80°C for 5h | 38.32% | Tap-Deg-1 (RT 2.412 min) | ||

| Hydrolysis (Basic) | Refluxing in 0.1N NaOH at 85°C for 8h | No degradation | - | |

| Refluxing in 1M NaOH at 80°C for 1h | 39.09% | Tap-Deg-2 (RT 9.585 min) | ||

| - | Degradation observed | - | ||

| Hydrolysis (Neutral) | Refluxing in water at 85°C for 8h | No degradation | - | |

| Refluxing in water at 80°C for 5h | No significant degradation | - | ||

| Oxidation | 3% H₂O₂ at 80°C for 1h | No degradation | - | |

| 3% H₂O₂ at 80°C for 1h | Significant degradation | Tap-Deg-3 (RT 5.733 min), Tap-Deg-4 (RT 6.030 min) | ||

| - | Susceptible to oxidative stress | Two major degradation products (DP-I and DP-II) | ||

| Thermal (Dry Heat) | 80°C for 7h | No degradation | - | |

| - | Stable | - | ||

| Photolytic | Exposure to sunlight for 5h | 43.06% | Tap-Deg-5 (RT 6.50 min) | |

| Solid and solution exposed to ICH light conditions | No degradation | - | ||

| - | Stable | - |

Note: Discrepancies in degradation results may be due to variations in experimental conditions such as temperature, duration of exposure, and concentration of reagents.

Formulation Stability

Studies on extended-release tablets of tapentadol hydrochloride have demonstrated good physical and chemical stability when stored at 40°C and 75% relative humidity for up to 6 months. An aqueous pharmaceutical composition for parenteral use is buffered to a pH of 4.0 to 6.0 to ensure stability.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The solubility of tapentadol hydrochloride can be determined using the conventional shake-flask method.

-

Preparation: An excess amount of tapentadol hydrochloride is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

-

Analysis: The concentration of tapentadol hydrochloride in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/100 mL).

Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating HPLC method is essential for separating the intact drug from its degradation products.

-

Chromatographic System:

-

Column: A reversed-phase column, such as an Inertsil® C18 (250 mm x 4.6 mm, 5 µm), is commonly used.

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and water (pH adjusted to 2.5 with formic acid) in a 35:65 v/v ratio, can be employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 254 nm is suitable for quantification.

-

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: A solution of tapentadol hydrochloride (e.g., 1 mg/mL) in 0.1N HCl is refluxed at a specified temperature (e.g., 85°C) for a set duration (e.g., 8 hours). The solution is then neutralized before analysis.

-

Base Hydrolysis: A solution of the drug in 0.1N NaOH is subjected to similar conditions as acid hydrolysis. The solution is neutralized prior to analysis.

-

Neutral Hydrolysis: The drug is refluxed in water under the same temperature and time conditions.

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent, such as 3% hydrogen peroxide, at an elevated temperature.

-

Thermal Degradation: The solid drug is exposed to dry heat in a hot air oven at a specific temperature and duration.

-

Photolytic Degradation: The solid drug or its solution is exposed to UV and fluorescent light in a photostability chamber as per ICH Q1B guidelines.

-

-

Analysis: The stressed samples are diluted appropriately with the mobile phase and injected into the HPLC system. The peak areas of the intact drug and any degradation products are recorded to determine the extent of degradation.

Mechanism of Action and Associated Pathways

Tapentadol's analgesic effect is derived from a dual mechanism of action involving the μ-opioid receptor and the norepinephrine reuptake transporter.

References

Tapentadol's Modulation of the Noradrenaline Reuptake Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tapentadol is a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor (MOR) agonism and noradrenaline reuptake inhibition (NRI). This guide provides a detailed technical overview of tapentadol's effects on the noradrenaline reuptake pathway, a critical component of its analgesic efficacy, particularly in neuropathic pain. We present quantitative data on its binding affinity and reuptake inhibition, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Tapentadol represents a significant advancement in pain management, offering a synergistic approach to analgesia by combining two distinct mechanisms in a single molecule.[1] While its opioid activity is well-understood, the contribution of its noradrenaline reuptake inhibition is crucial to its broad efficacy, especially in pain states with a neuropathic component.[2] By blocking the norepinephrine transporter (NET), tapentadol increases the concentration of noradrenaline in the synaptic cleft, particularly in the spinal cord.[1][3] This elevated noradrenaline level enhances the activation of descending inhibitory pain pathways, primarily through α2-adrenergic receptors, leading to a reduction in pain signaling.[4] This guide delves into the core aspects of tapentadol's interaction with the noradrenergic system.

Quantitative Pharmacological Data

The dual mechanism of tapentadol is reflected in its binding affinities and inhibitory concentrations at both the μ-opioid receptor and the norepinephrine transporter. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity and Transporter Inhibition of Tapentadol

| Target | Species | Assay Type | Parameter | Value | Reference |

| Human μ-opioid receptor (hMOR) | Human | Radioligand Binding Assay | Kᵢ | 0.16 µM | |

| Rat μ-opioid receptor | Rat | Radioligand Binding Assay | Kᵢ | 96 nM | |

| Human Norepinephrine Transporter (hNET) | Human | Recombinant cell-based assay | IC₅₀ | ~1 µM | |

| Rat Norepinephrine Transporter | Rat | Synaptosome uptake assay | IC₅₀ | ~1 µM |

Table 2: In Vivo Efficacy of Tapentadol in Preclinical Pain Models

| Pain Model | Species | Endpoint | Tapentadol ED₅₀ (i.v.) | Effect of Naloxone (MOR Antagonist) | Effect of Yohimbine (α₂-AR Antagonist) | Reference |

| Nociceptive Pain (Tail-flick test) | Rat | Antinociception | 3.3 mg/kg | 6.4-fold increase in ED₅₀ | 1.7-fold increase in ED₅₀ | |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Antihypersensitivity | 1.9 mg/kg | 2.7-fold increase in ED₅₀ | 4.7-fold increase in ED₅₀ |

Table 3: Effect of Tapentadol on Spinal Noradrenaline Levels

| Species | Administration Route | Tapentadol Dose | Maximum Increase in Spinal NA | Time to Maximum Increase | Reference |

| Rat | Intraperitoneal | 10 mg/kg | 182 ± 32% of baseline | 60 minutes | |

| Rat | Intraperitoneal | 4.64 - 21.5 mg/kg | Dose-dependent increase | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the noradrenergic effects of tapentadol.

In Vitro Noradrenaline Reuptake Inhibition Assay

This assay quantifies the ability of tapentadol to inhibit the uptake of noradrenaline into cells expressing the norepinephrine transporter.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).

-

Radioligand: [³H]Norepinephrine.

-

Assay Buffer: Krebs-Henseleit buffer (KHB).

-

Procedure:

-

HEK293-hNET cells are cultured to confluence in appropriate multi-well plates.

-

Cells are washed with KHB.

-

Cells are pre-incubated with varying concentrations of tapentadol or vehicle control for a specified time (e.g., 10-20 minutes) at 37°C.

-

[³H]Norepinephrine is added to each well to initiate the uptake reaction.

-

Incubation is carried out for a short period (e.g., 10 minutes) at 37°C.

-

The uptake is terminated by rapidly washing the cells with ice-cold KHB to remove extracellular radioligand.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The concentration of tapentadol that inhibits 50% of the specific [³H]norepinephrine uptake (IC₅₀) is calculated.

-

In Vivo Microdialysis for Spinal Noradrenaline Measurement

This technique allows for the in vivo measurement of extracellular noradrenaline levels in the spinal cord of freely moving animals following tapentadol administration.

-

Animal Model: Male Wistar rats.

-

Surgical Procedure:

-

Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted to target the dorsal horn of the spinal cord.

-

Animals are allowed to recover for a post-operative period.

-

-

Microdialysis Procedure:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal noradrenaline levels.

-

Tapentadol (e.g., 10 mg/kg) or vehicle is administered intraperitoneally.

-

Dialysate samples are continuously collected for several hours post-administration.

-

Noradrenaline concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Von Frey Test for Mechanical Allodynia

This behavioral test is used to assess mechanical sensitivity in rodent models of neuropathic pain.

-

Animal Model: Rats with spinal nerve ligation (SNL) to induce neuropathic pain.

-

Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent.

-

Procedure (Up-Down Method):

-

Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate.

-

The von Frey filaments are applied to the plantar surface of the hind paw.

-

The test begins with a filament in the middle of the force range.

-

A positive response is defined as a sharp withdrawal of the paw.

-

If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.

-

The pattern of responses is used to calculate the 50% paw withdrawal threshold.

-

Tapentadol or vehicle is administered, and the test is repeated at various time points to determine the drug's effect on the withdrawal threshold.

-

Signaling Pathways and Visualizations

Tapentadol's inhibition of noradrenaline reuptake leads to the activation of α2-adrenergic receptors on presynaptic and postsynaptic neurons in the spinal dorsal horn. This activation triggers intracellular signaling cascades that ultimately reduce neuronal excitability and nociceptive transmission.

Noradrenaline Reuptake Inhibition at the Synapse

Caption: Tapentadol inhibits the norepinephrine transporter (NET), increasing synaptic noradrenaline.

Alpha-2 Adrenergic Receptor Downstream Signaling

Caption: α2-adrenergic receptor activation leads to reduced neuronal excitability.

Experimental Workflow for Assessing Tapentadol's Analgesic Effect

Caption: Workflow for evaluating the antihyperalgesic effect of tapentadol.

Conclusion

Tapentadol's dual mechanism of action, particularly its inhibition of noradrenaline reuptake, provides a compelling therapeutic strategy for the management of moderate to severe pain. The synergistic interplay between MOR agonism and NRI contributes to its robust analgesic profile and may offer advantages in terms of tolerability compared to traditional opioids. The quantitative data and experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of tapentadol's pharmacology. Further research into the specific contributions of the noradrenergic system to its clinical efficacy will continue to inform the development of novel analgesics with improved therapeutic profiles.

References

- 1. Mechanistic evaluation of tapentadol in reducing the pain perception using in-vivo brain and spinal cord microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential contribution of opioid and noradrenergic mechanisms of tapentadol in rat models of nociceptive and neuropathic pain [pubmed.ncbi.nlm.nih.gov]

- 3. Tapentadol increases levels of noradrenaline in the rat spinal cord as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

Pharmacokinetics of Tapentadol in Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tapentadol is a centrally acting analgesic with a dual mechanism of action, functioning as both a µ-opioid receptor agonist and a norepinephrine reuptake inhibitor. This unique profile provides efficacy against both nociceptive and neuropathic pain. Understanding the pharmacokinetic (PK) properties of tapentadol in preclinical animal models is crucial for the non-clinical development of this compound and for translating findings to human clinical trials. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tapentadol in key preclinical species, including rats, dogs, mice, and non-human primates. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental methodologies are provided.

Core Pharmacokinetic Parameters

The pharmacokinetic profile of tapentadol has been characterized in several preclinical species. The following tables summarize the key PK parameters following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of Tapentadol after Intravenous (IV) Administration

| Species | Dose (mg/kg) | T½ (h) | C₀/Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | Vd (L/kg) | CL (L/h/kg) |

| Rat | 10 | 1.1 ± 0.2 | 2680 ± 340 | 1860 ± 190 | 10.4 ± 1.1 | 5.4 ± 0.6 |

| Dog | 2 | 1.1 ± 0.2 | - | 1140 ± 240 | 9.0 ± 2.0 | 1.8 ± 0.4 |

T½: Half-life; C₀/Cmax: Initial/Maximum concentration; AUC₀-∞: Area under the concentration-time curve from time zero to infinity; Vd: Volume of distribution; CL: Clearance. Data are presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of Tapentadol after Oral (PO) Administration

| Species | Dose (mg/kg) | T½ (h) | Tmax (h) | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | F (%) |

| Rat | 10 | 1.3 ± 0.2 | 0.5 ± 0.2 | 160 ± 50 | 340 ± 70 | 9[1] |

| Dog | 10 | 3.5 (2.7-4.5) | 2.7 ± 0.9 | 10.2 ± 1.8 | 62.6 ± 8.6 | 1-4.4[1][2] |

| 20 | 3.7 (3.1-4.0) | 2.4 ± 1.2 | 19.7 ± 5.5 | 121 ± 22.5 | - | |

| 30 | 3.7 (2.8-6.5) | 3.5 ± 1.2 | 31 ± 7.5 | 225 ± 36 | - | |

| Mouse | 10 (i.p.) | - | - | - | - | - |

| Non-human Primates | - | - | - | - | - | - |

T½: Half-life; Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC₀-∞: Area under the concentration-time curve from time zero to infinity; F: Bioavailability. Data are presented as mean ± SD or range. i.p.: intraperitoneal. Note: Data for mice and non-human primates are currently unavailable in the public domain.

Absorption

Following oral administration, tapentadol is rapidly absorbed in both rats and dogs.[1] In rats, the time to reach maximum plasma concentration (Tmax) is approximately 0.5 hours.[1] In dogs, Tmax ranges from 2.4 to 3.5 hours, depending on the dose. Despite rapid absorption, the oral bioavailability of tapentadol is low in preclinical species, reported as 9% in rats and ranging from 1% to 4.4% in dogs. This is primarily due to a significant first-pass metabolism effect.

Distribution

Tapentadol exhibits extensive tissue distribution. The volume of distribution (Vd) following intravenous administration is approximately 10.4 L/kg in rats and 9.0 L/kg in dogs, indicating that the drug is widely distributed into tissues. Plasma protein binding of tapentadol is low, at approximately 20% across species, suggesting that a large fraction of the drug is in its unbound, active form.

Metabolism

The metabolism of tapentadol is extensive and occurs primarily in the liver. The main metabolic pathways are Phase II conjugation reactions, with Phase I oxidative reactions playing a minor role.

The primary metabolic route is glucuronidation of the phenolic hydroxyl group to form tapentadol-O-glucuronide, which is an inactive metabolite. Sulfation of the phenolic hydroxyl group also occurs to a lesser extent.

Minor metabolic pathways involve cytochrome P450 (CYP) enzymes. N-demethylation to N-desmethyltapentadol is mediated by CYP2C9 and CYP2C19. Hydroxylation of the aromatic ring is a minor pathway mediated by CYP2D6. These phase I metabolites are subsequently conjugated before excretion. None of the metabolites of tapentadol are considered to contribute significantly to its analgesic activity.

References

A Technical Guide to the Synthesis and Chemical Properties of Tapentadol Hydrochloride

Introduction

Tapentadol hydrochloride is a centrally-acting synthetic analgesic agent utilized for the management of moderate to severe pain.[1][2] Chemically designated as 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol monohydrochloride, it possesses a unique dual mechanism of action, functioning as both a μ-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor (NRI).[3][4] This dual activity provides a broad spectrum of analgesia for various pain conditions while potentially offering a more favorable side-effect profile compared to traditional opioid analgesics.[4] This document provides an in-depth overview of its chemical properties, synthesis pathways, mechanism of action, and analytical protocols, intended for researchers and professionals in drug development.

Chemical and Physical Properties

Tapentadol hydrochloride is a white to off-white crystalline solid. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| IUPAC Name | 3-[(1R,2R)-1-(dimethylamino)-2-methylpentan-3-yl]phenol;hydrochloride | |

| CAS Number | 175591-09-0 | |

| Molecular Formula | C₁₄H₂₄ClNO | |

| Molecular Weight | 257.80 g/mol | |

| Melting Point | 201-202 °C | |

| pKa | 9.34, 10.45 | |

| UV λmax | 271 nm (in Water:Methanol 50:50) | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 5 | |

| Topological Polar Surface Area | 23.5 Ų |

Synthesis of Tapentadol Hydrochloride

The synthesis of Tapentadol hydrochloride is a multi-step process that requires precise control of stereochemistry to yield the desired (1R,2R) enantiomer. Various synthetic routes have been developed, often starting from precursors like m-methoxypropiophenone or 1-dimethylamino-2-methyl-3-pentanone. A common strategy involves a Mannich reaction, followed by stereoselective reduction or a Grignard reaction, and concluding with demethylation of the methoxy group and salification.

Caption: A generalized synthetic workflow for Tapentadol Hydrochloride.

Experimental Protocols for Synthesis

Protocol 1: Asymmetric Mannich Reaction

-

In a suitable reactor, dissolve m-methoxypropiophenone (1 eq), dimethylamine hydrochloride (1.5 eq), paraformaldehyde (1.1 eq), and a catalytic amount of 37% aqueous hydrochloric acid in ethanol.

-

Add L-Proline (0.2 eq) to the mixture.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for approximately 16 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Dissolve the residue in water and adjust the pH to alkaline using a concentrated ammonia solution.

-

Extract the product three times with dichloromethane.

-

Combine the organic layers, wash with dilute ammonia water, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (S)-3-dimethylamino-2-methyl-1-m-methoxyphenyl-1-propanone as an oil.

Protocol 2: Grignard Reaction and Intermediate Formation

-

Prepare a Grignard reagent by adding a solution of 3-bromoanisole in anhydrous tetrahydrofuran (THF) to magnesium turnings in anhydrous THF.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 1 hour.

-

Cool the Grignard solution to 5-10°C.

-

Slowly add a solution of the chiral ketone intermediate (e.g., (S)-1-dimethylamino-2-methyl-3-pentanone) in THF while maintaining the temperature.

-

Allow the reaction to proceed overnight at room temperature.

-

Cool the mixture again to 5-10°C and quench the reaction by adding a saturated ammonium chloride solution.

-

Dilute with ethyl acetate and separate the organic layer. The intermediate alcohol is then typically carried forward to subsequent steps like reduction and demethylation.

Protocol 3: Demethylation and Salification

-

The advanced intermediate, (2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride, is subjected to demethylation using a strong acid like hydrobromic acid to yield the phenolic group of Tapentadol free base.

-

The resulting Tapentadol free base is dissolved in a mixture of 2-butanone and water at 70-75°C.

-

An appropriate source of hydrochloric acid (e.g., isopropanolic HCl or trimethylchlorosilane/water) is added.

-

The solution is stirred, and additional 2-butanone may be added slowly.

-

Cool the mixture to 0-5°C to induce crystallization.

-

Filter the precipitated solid, wash with cold 2-butanone, and dry to obtain Tapentadol hydrochloride.

Mechanism of Action

Tapentadol's analgesic efficacy stems from its synergistic, dual-mode activity on the central nervous system. It combines the properties of a traditional opioid with those of an antidepressant, targeting pain through two distinct but complementary signaling pathways.

-

μ-Opioid Receptor (MOR) Agonism : Tapentadol binds to and activates μ-opioid receptors located in the brain and spinal cord. This activation mimics the effect of endogenous opioids, leading to an inhibition of ascending pain signal transmission and a reduced perception of pain.

-

Norepinephrine Reuptake Inhibition (NRI) : Tapentadol also blocks the reuptake of norepinephrine at neuronal synapses. This action increases the concentration of norepinephrine in the synaptic cleft, which in turn enhances the activity of descending inhibitory pain pathways. This component is particularly effective for managing neuropathic pain.

Caption: Signaling pathways for Tapentadol's dual analgesic action.

Analytical and Quality Control Protocols

Accurate and precise analytical methods are essential for the quantification of Tapentadol hydrochloride in bulk drug substance and finished pharmaceutical products.

Caption: A typical workflow for the analysis of Tapentadol HCl.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method provides excellent specificity and accuracy for the determination of Tapentadol HCl.

Experimental Protocol

-

Instrumentation : A High-Performance Liquid Chromatography system equipped with a PDA detector.

-

Standard Preparation : Prepare a stock solution of Tapentadol HCl in a suitable diluent. Create a series of calibration standards by serial dilution (e.g., 10-200 µg/mL).

-

Sample Preparation : For formulations, accurately weigh and powder tablets. Dissolve an amount equivalent to a target concentration in the diluent, sonicate, and filter through a 0.45 µm membrane filter.

-

Chromatographic Conditions :

Parameter Condition Column Symmetry C18 (150 x 4.6 mm, 3.5 µm) Mobile Phase 0.1% Orthophosphoric Acid in Water : Acetonitrile (30:70 v/v) Flow Rate 1.0 mL/min Detection Wavelength 219 nm | Injection Volume | 10 µL |

-

Analysis : Inject the standard and sample solutions. The retention time for Tapentadol HCl is approximately 3.75 minutes. Quantify the sample concentration by comparing its peak area to the calibration curve generated from the standards. The method demonstrates linearity in the 10-200 µg/mL range with a correlation coefficient (r²) of 0.9991.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simple and rapid alternative for quantification.

Experimental Protocol

-

Stationary Phase : Aluminum plates pre-coated with silica gel 60 F₂₅₄.

-

Mobile Phase : Butanol : Water : Glacial Acetic Acid (6:2:2 v/v/v).

-

Application : Apply standard and sample solutions as bands using a suitable applicator. The linear range is typically 200-600 ng per band.

-

Development : Develop the plate with the mobile phase in a saturated chamber.

-

Detection : Perform densitometric scanning at 254 nm.

-

Analysis : Compare the peak areas of the sample to those of the standards for quantification.

UV-Vis Spectrophotometry

For bulk drug analysis, a direct UV spectrophotometric method is viable.

Experimental Protocol

-

Solvent : A mixture of Water : Methanol (50:50 v/v).

-

Standard Preparation : Prepare a standard stock solution (e.g., 50 µg/mL) in the solvent.

-

Linearity : Prepare a series of concentrations (e.g., 40-60 µg/mL) to confirm Beer's law.

-

Measurement : Scan the solutions from 200-400 nm to determine the wavelength of maximum absorbance (λmax), which is 271 nm.

-

Quantification : Measure the absorbance of the sample solution at 271 nm and calculate the concentration based on the calibration curve or a standard solution. The method is linear over a concentration range of approximately 42.85–61.15 µg/mL.

References

Investigating the Dual Agonist Activity of Tapentadol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tapentadol is a centrally acting analgesic with a unique dual mechanism of action, combining μ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI) within a single molecule.[1][2][3] This synergistic action provides effective analgesia for both nociceptive and neuropathic pain, potentially with an improved side-effect profile compared to traditional opioids.[4][5] This technical guide provides an in-depth exploration of the core pharmacological principles of Tapentadol, focusing on its dual agonist activity. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visualizations of the relevant signaling pathways to support further research and development in the field of pain management.

Mechanism of Action: A Dual Approach to Analgesia

Tapentadol's analgesic efficacy stems from its ability to simultaneously target two distinct pathways involved in pain modulation:

-

μ-Opioid Receptor (MOR) Agonism: Tapentadol acts as an agonist at the MOR, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). Activation of MORs leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals. However, Tapentadol exhibits a lower binding affinity and intrinsic efficacy at the MOR compared to classical opioids like morphine.

-

Norepinephrine Reuptake Inhibition (NRI): Tapentadol also blocks the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine in the CNS. This enhancement of noradrenergic signaling activates descending inhibitory pain pathways, contributing significantly to its analgesic effect, particularly in neuropathic pain states.

This dual mechanism is believed to act synergistically, allowing for potent analgesia with a potentially reduced "μ-load," which may contribute to a more favorable side-effect profile, particularly concerning gastrointestinal issues, compared to equianalgesic doses of conventional opioids.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define Tapentadol's interaction with its primary targets.

Table 1: μ-Opioid Receptor (MOR) Binding Affinity and Potency of Tapentadol

| Parameter | Species | System | Value | Reference |

| Ki (nM) | Human | Recombinant hMOR | 160 | |

| Rat | Brain Membranes | 96 | ||

| EC50 (nM) | Human | Recombinant hMOR ([35S]GTPγS) | 670 | |

| Rat | Locus Coeruleus Neurons (KIR Current) | 1800 | ||

| Intrinsic Efficacy | Human | AtT20 cells (GIRK channel activation) | 0.05 ± 0.01 (relative to DAMGO) |

Table 2: Norepinephrine Transporter (NET) Inhibition by Tapentadol

| Parameter | Species | System | Value | Reference |

| Ki (µM) | Rat | Synaptosomes | 0.48 | |

| Human | Recombinant hNET | 8.80 | ||

| EC50 (µM) | Rat | Locus Coeruleus Neurons (NAT inhibition) | 2.3 |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the dual agonist activity of Tapentadol.

μ-Opioid Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of Tapentadol for the μ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing the human μ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a high-affinity MOR agonist).

-

Test Compound: Tapentadol hydrochloride.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/C).

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

25 µL of assay buffer or varying concentrations of Tapentadol.

-

25 µL of [³H]-DAMGO at a concentration near its Kd.

-

50 µL of the membrane suspension.

-

For non-specific binding, add 10 µM Naloxone instead of Tapentadol.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Tapentadol concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of Tapentadol that inhibits 50% of specific [³H]-DAMGO binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

-

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This functional assay measures the ability of Tapentadol to activate G-proteins coupled to the μ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from cells expressing the μ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: Tapentadol hydrochloride.

-

Positive Control: DAMGO (a full MOR agonist).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP Solution: 10 µM GDP in assay buffer.

-

Non-specific Binding Control: Unlabeled GTPγS (10 µM).

-

Scintillation Cocktail, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following:

-

50 µL of assay buffer or varying concentrations of Tapentadol or DAMGO.

-

25 µL of the membrane suspension.

-

25 µL of GDP solution.

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination and Filtration: Terminate the reaction by rapid filtration as described previously.

-

Scintillation Counting: Measure the radioactivity.

-

Data Analysis:

-

Subtract non-specific binding (in the presence of unlabeled GTPγS) from all other measurements.

-

Plot the specific binding (stimulated [³⁵S]GTPγS binding) against the logarithm of the Tapentadol concentration.

-

Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) from the dose-response curve. Efficacy can be expressed relative to a full agonist like DAMGO.

-

Norepinephrine Reuptake Inhibition Assay (Synaptosomal Uptake)

This protocol details a method to assess the inhibitory effect of Tapentadol on norepinephrine reuptake using isolated nerve terminals (synaptosomes).

Materials:

-

Tissue Source: Rat brain tissue (e.g., cortex or hippocampus).

-

Radioligand: [³H]-Norepinephrine.

-

Test Compound: Tapentadol hydrochloride.

-

Uptake Inhibitor Control: Desipramine (a selective NET inhibitor).

-

Homogenization Buffer: 0.32 M Sucrose solution.

-

Krebs-Ringer-HEPES (KRH) Buffer: Containing appropriate salts, glucose, and pargyline (to inhibit monoamine oxidase).

-

Scintillation Cocktail, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in KRH buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Tapentadol or desipramine for 10-15 minutes at 37°C.

-

Initiate the uptake by adding [³H]-Norepinephrine (final concentration in the low nM range).

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

-

Termination and Filtration:

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRH buffer.

-

-

Scintillation Counting:

-

Measure the radioactivity retained on the filters.

-

-

Data Analysis:

-

Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of desipramine) from the total uptake.

-

Plot the percentage of inhibition of specific uptake against the logarithm of the Tapentadol concentration.

-

Calculate the IC₅₀ value for norepinephrine reuptake inhibition.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with Tapentadol's dual mechanism of action.

Caption: MOR Signaling Pathway.

Caption: NRI Signaling Pathway.

Caption: Radioligand Binding Workflow.

Caption: Dual Action Logical Relationship.

Conclusion

Tapentadol's dual mechanism of action, encompassing both MOR agonism and NRI, represents a significant advancement in analgesic therapy. The synergistic interplay between these two pathways provides a broad spectrum of activity against different pain types while potentially mitigating some of the undesirable side effects associated with traditional opioid agonists. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate and build upon the unique pharmacological profile of Tapentadol and similar dual-acting molecules. A thorough understanding of these core principles is essential for the development of next-generation analgesics with improved efficacy and safety profiles.

References

- 1. researchers.mq.edu.au [researchers.mq.edu.au]

- 2. Tapentadol shows lower intrinsic efficacy at µ receptor than morphine and oxycodone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. μ-Opioid receptor activation and noradrenaline transport inhibition by tapentadol in rat single locus coeruleus neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Is tapentadol different from classical opioids? A review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

Tapentadol's Role in Modulating Central Sensitization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Central sensitization, a state of heightened neuronal excitability within the central nervous system, is a key mechanism underlying the transition from acute to chronic pain and the maintenance of chronic pain states. Tapentadol, a centrally acting analgesic with a dual mechanism of action, represents a significant therapeutic agent in the management of pain conditions where central sensitization is a prominent feature. This technical guide provides an in-depth analysis of tapentadol's pharmacological profile, its modulatory effects on central sensitization, and the experimental evidence supporting its clinical utility. Through a detailed examination of preclinical and clinical data, this document elucidates the synergistic interplay between its two primary mechanisms: µ-opioid receptor (MOR) agonism and norepinephrine reuptake inhibition (NRI).

Introduction: The Challenge of Central Sensitization

Central sensitization is characterized by an amplification of pain signaling within the spinal cord and brain, leading to hypersensitivity to both noxious and non-noxious stimuli. Key features include allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated pain response to a noxious stimulus). This phenomenon results from neuroplastic changes in the dorsal horn of the spinal cord, involving increased neuronal excitability, enhanced synaptic efficacy, and reduced inhibitory tone. The development and maintenance of central sensitization involve a complex interplay of neurotransmitters, including glutamate and substance P, and the activation of intracellular signaling cascades.

Tapentadol: A Dual Mechanism of Action

Tapentadol is a novel analgesic that uniquely combines two distinct but complementary mechanisms of action in a single molecule.[1]

-

µ-Opioid Receptor (MOR) Agonism: Tapentadol is an agonist at the µ-opioid receptor, the primary target for traditional opioid analgesics like morphine. Activation of MORs on presynaptic terminals of primary afferent neurons in the dorsal horn inhibits the release of excitatory neurotransmitters such as glutamate and substance P. Postsynaptically, MOR activation hyperpolarizes dorsal horn neurons, reducing their excitability.

-

Norepinephrine Reuptake Inhibition (NRI): Tapentadol also inhibits the reuptake of norepinephrine in the central nervous system. This increases the concentration of norepinephrine in the synaptic cleft, particularly in the spinal cord, where it can act on α2-adrenergic receptors.[2][3] The activation of these receptors on both presynaptic and postsynaptic neurons contributes to analgesia by reducing neurotransmitter release and hyperpolarizing neuronal membranes.

The synergistic interaction between these two mechanisms allows for a potent analgesic effect with a potentially more favorable side-effect profile compared to classical opioids.[1]

Quantitative Pharmacology of Tapentadol

The following tables summarize the binding affinities and analgesic potency of tapentadol from various preclinical studies.

Table 1: Receptor and Transporter Binding Affinities (Ki values) of Tapentadol

| Target | Species | Preparation | Ki (µM) | Reference |

| µ-Opioid Receptor (MOR) | Rat | Brain homogenate | 0.096 | [4] |

| µ-Opioid Receptor (MOR) | Human (recombinant) | Cell membranes | 0.16 | |

| δ-Opioid Receptor (DOR) | Rat | Brain homogenate | 0.97 | |

| κ-Opioid Receptor (KOR) | Rat | Brain homogenate | 0.91 | |

| Norepinephrine Transporter (NET) | Rat | Synaptosomes | 0.48 | |

| Serotonin Transporter (SERT) | Rat | Synaptosomes | 2.37 |

Table 2: Analgesic Potency (ED50 values) of Tapentadol in Preclinical Models of Pain

| Pain Model | Species | Route of Administration | Endpoint | ED50 (mg/kg) | Reference |

| Formalin Test (Phase II) | Rat | i.p. | Reduction in flinching | 9.7 | |

| Formalin Test (Phase II) | Mouse | i.p. | Reduction in licking/biting | 11.3 | |

| Carrageenan-induced Hyperalgesia | Rat | i.v. | Paw pressure threshold | 1.9 | |

| CFA-induced Tactile Hyperalgesia | Rat | i.p. | Paw withdrawal threshold | 9.8 | |

| Chronic Constriction Injury (CCI) | Mouse | i.p. | Reversal of cold allodynia | 13 | |

| Diabetic Neuropathy (Hot Plate) | Mouse | i.p. | Increased latency | 0.27 |

Modulation of Central Sensitization: Preclinical Evidence

Preclinical studies provide direct evidence for tapentadol's ability to modulate neuronal processes associated with central sensitization.

Table 3: Effects of Tapentadol on Neuronal Activity in the Spinal Dorsal Horn

| Animal Model | Stimulus | Tapentadol Dose (mg/kg) | Effect | Reference |

| Spinal Nerve Ligation (SNL) | Brush, Punctate Mechanical, Thermal | 1 and 5 (systemic) | Dose-dependent reduction in evoked responses | |

| Cancer-induced Bone Pain | Mechanical, Thermal, Electrical | Not specified | Marked inhibition of neuronal activity |

Detailed Experimental Protocols

4.1.1. Spinal Nerve Ligation (SNL) Model in Rats

-

Objective: To induce a state of neuropathic pain characterized by allodynia and hyperalgesia, mimicking features of central sensitization.

-

Procedure: Adult male Sprague-Dawley rats are anesthetized. The L5 and L6 spinal nerves are exposed and tightly ligated distal to the dorsal root ganglion.

-

Assessment: Electrophysiological recordings from wide-dynamic-range (WDR) neurons in the dorsal horn of the spinal cord are performed in response to various stimuli (e.g., von Frey filaments for mechanical sensitivity, radiant heat for thermal sensitivity).

-

Drug Administration: Tapentadol is administered systemically (e.g., intravenously) at various doses to assess its effect on the evoked neuronal responses.

4.1.2. Carrageenan-Induced Inflammatory Pain Model in Rats

-

Objective: To induce an acute inflammatory state leading to hyperalgesia, a model that involves components of central sensitization.

-

Procedure: A solution of lambda-carrageenan (e.g., 2% in saline) is injected into the plantar surface of the rat's hind paw.

-

Assessment: Mechanical hyperalgesia is measured using a paw-pressure test, where an increasing force is applied to the paw until a withdrawal response is elicited.

-

Drug Administration: Tapentadol is administered (e.g., intravenously or intraperitoneally) prior to or after the carrageenan injection to evaluate its anti-hyperalgesic effects.

Modulation of Central Sensitization: Clinical Evidence

Clinical studies in humans have utilized quantitative sensory testing (QST) and other neurophysiological measures to assess tapentadol's impact on central sensitization.

Table 4: Effects of Tapentadol on Measures of Central Sensitization in Humans

| Population | Measure | Tapentadol Dose | Effect | Reference |

| Healthy Volunteers | Nociceptive Withdrawal Reflex (NWR) | 50 mg ER BID for 14 days | Decreased odds of eliciting NWR | |

| Patients with Diabetic Polyneuropathy | Conditioned Pain Modulation (CPM) | 433 mg/day (average) SR for 4 weeks | Significantly activated CPM | |

| Healthy Volunteers | Conditioned Pain Modulation (CPM) | 100 mg IR (single dose) | No significant effect compared to placebo |

Detailed Experimental Protocols

5.1.1. Quantitative Sensory Testing (QST)

-

Objective: To quantitatively assess the perception of various sensory stimuli, providing insights into the functioning of the somatosensory system and the presence of central sensitization.

-

Protocol: A standardized battery of tests is employed, which may include:

-

Thermal Thresholds: Determination of warm and cold detection thresholds, as well as heat and cold pain thresholds using a thermal sensory analyzer.

-

Mechanical Thresholds: Measurement of detection thresholds to light touch using von Frey filaments and mechanical pain thresholds using pinprick stimuli.

-

Temporal Summation (Wind-up): Assessment of the increase in pain perception in response to repetitive noxious stimuli.

-

-

Application in Tapentadol Studies: QST is used to measure changes in sensory thresholds and pain perception before and after tapentadol administration to evaluate its modulatory effects on central sensitization.

5.1.2. Conditioned Pain Modulation (CPM)

-

Objective: To assess the efficiency of the endogenous descending pain inhibitory pathways.

-

Procedure: A "test stimulus" (e.g., pressure pain threshold) is applied before and during a "conditioning stimulus" (e.g., immersion of the contralateral hand in cold water). In individuals with intact descending inhibition, the pain perception of the test stimulus is reduced during the conditioning stimulus.

-

Application in Tapentadol Studies: CPM is measured in patients before and after a course of tapentadol treatment to determine if the drug enhances endogenous pain inhibition.

Signaling Pathways and Mechanisms of Action

The dual mechanism of tapentadol converges on the modulation of neuronal activity in the dorsal horn of the spinal cord, a key site for the processing of pain signals and the development of central sensitization.

References

- 1. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mu-opioid and noradrenergic α(2)-adrenoceptor contributions to the effects of tapentadol on spinal electrophysiological measures of nociception in nerve-injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spinal α2‐adrenoceptors and neuropathic pain modulation; therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

Beyond the Primary Target: An In-depth Technical Guide to the Non-μ-Opioid Molecular Interactions of Tapentadol

For Researchers, Scientists, and Drug Development Professionals

Tapentadol, a centrally acting analgesic, is primarily recognized for its agonistic activity at the μ-opioid receptor (MOR). However, a significant component of its analgesic efficacy, particularly in neuropathic pain states, is attributed to its interactions with molecular targets beyond the MOR. This technical guide provides a comprehensive overview of these non-μ-opioid targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of Tapentadol's Non-μ-Opioid Receptor Interactions

Tapentadol's pharmacological profile is distinguished by its dual mechanism of action. Beyond its effects as a MOR agonist, it notably inhibits the reuptake of norepinephrine (NE) and, to a lesser extent, serotonin (5-HT). The binding affinities of tapentadol for these and other non-μ-opioid targets have been quantified through various in vitro studies. The following table summarizes the key quantitative data, providing a comparative view of tapentadol's interaction with these targets.

| Target | Species | Assay Type | Ki (μM) | Reference |

| Norepinephrine Transporter (NET) | Rat (synaptosomes) | [³H]-Nisoxetine displacement | 0.48 | [1] |

| Human (recombinant) | Radioligand binding | 8.80 | [1] | |

| Serotonin Transporter (SERT) | Rat (synaptosomes) | [³H]-Citalopram displacement | 2.37 | [1] |

| Human (recombinant) | Radioligand binding | 5.28 | [1] | |

| Delta-Opioid Receptor (DOR) | Rat (brain homogenate) | Radioligand binding | 0.97 | [1] |

| Kappa-Opioid Receptor (KOR) | Rat (brain homogenate) | Radioligand binding | 0.91 | |

| Muscarinic M1 Receptor | Rat | Radioligand binding | 0.47 |

Experimental Protocols

The quantitative data presented above were primarily generated using two key experimental techniques: radioligand binding assays and synaptosomal uptake assays. Understanding the methodologies of these experiments is crucial for interpreting the data and for designing future studies.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of Tapentadol for the delta-opioid receptor (DOR), kappa-opioid receptor (KOR), and muscarinic M1 receptor.

Materials:

-

Tissue homogenates (e.g., rat brain) or cell membranes expressing the receptor of interest.

-

Radioligand specific for the target receptor (e.g., [³H]-DPDPE for DOR, [³H]-U69,593 for KOR).

-

Tapentadol hydrochloride.

-

Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: The tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.

-

Assay Setup: A series of tubes are prepared containing a fixed concentration of the radioligand, a fixed amount of the membrane preparation, and varying concentrations of unlabeled Tapentadol. Control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand) are also prepared.

-

Incubation: The tubes are incubated at a specific temperature (e.g., 25°C) for a set period to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of Tapentadol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals (synaptosomes).

Objective: To determine the potency of Tapentadol in inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT).

Materials:

-

Brain tissue from the relevant region (e.g., hypothalamus for NE, brainstem for 5-HT).

-

Sucrose solution for homogenization.

-

Physiological buffer (e.g., Krebs-Henseleit buffer).

-

Radiolabeled neurotransmitter ([³H]-NE or [³H]-5-HT).

-

Tapentadol hydrochloride.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Synaptosome Preparation: The brain tissue is homogenized in an ice-cold sucrose solution and then subjected to differential centrifugation to isolate the synaptosomes.

-

Assay Setup: Synaptosomes are pre-incubated in physiological buffer at 37°C. A series of tubes are prepared containing the synaptosome suspension and varying concentrations of Tapentadol.

-

Uptake Initiation: The radiolabeled neurotransmitter is added to each tube to initiate the uptake process.

-

Incubation: The tubes are incubated for a short period (e.g., 5-10 minutes) at 37°C.

-

Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: The radioactivity retained by the synaptosomes on the filters is measured using a scintillation counter.

-

Data Analysis: The inhibition of neurotransmitter uptake by Tapentadol is calculated relative to the control (no drug). The concentration of Tapentadol that inhibits 50% of the uptake (IC50) is determined, and from this, the Ki value is calculated.

Visualizing the Molecular Mechanisms and Workflows

To further elucidate the non-μ-opioid actions of Tapentadol, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Signaling Pathway of Norepinephrine Reuptake Inhibition

Caption: Signaling cascade initiated by Tapentadol's inhibition of norepinephrine reuptake.

Experimental Workflow: Radioligand Binding Assay

Caption: General workflow for a radioligand binding assay.

Experimental Workflow: Synaptosomal Uptake Assay

Caption: General workflow for a synaptosomal uptake assay.

Conclusion

The therapeutic efficacy of Tapentadol is not solely dependent on its interaction with the μ-opioid receptor. Its ability to inhibit the reuptake of norepinephrine, and to a lesser extent serotonin, contributes significantly to its analgesic properties, particularly in the management of neuropathic pain. This dual mechanism of action provides a unique pharmacological profile that differentiates it from traditional opioid analgesics. A thorough understanding of these non-μ-opioid molecular targets and their downstream signaling effects is essential for the continued development and optimized clinical application of this and future dual-acting analgesic compounds.

References

Preclinical Profile of Tapentadol in Chronic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence supporting the efficacy of Tapentadol in various animal models of chronic pain. The document focuses on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a comprehensive resource for professionals in pain research and drug development.

Tapentadol is a centrally acting analgesic with a dual mechanism of action, combining μ-opioid receptor (MOR) agonism and norepinephrine (NE) reuptake inhibition (NRI) in a single molecule.[1][2][3][4] This unique profile contributes to its broad efficacy across different pain states, including nociceptive, inflammatory, and neuropathic pain, with a potentially more favorable side-effect profile compared to traditional opioids.[5]

Quantitative Efficacy of Tapentadol in Chronic Pain Models

The following tables summarize the quantitative data on the efficacy of Tapentadol in preclinical models of chronic inflammatory and neuropathic pain. The median effective dose (ED50) is a key metric used to express the potency of a drug.

| Inflammatory Pain Model | Species | Route of Administration | Efficacy Measure | ED50 Value (mg/kg) | Efficacy | Reference |

| Formalin Test (Phase 2) | Rat | i.p. | Reduction in pain behavior | 9.7 | 88% | |

| Formalin Test (Phase 2) | Mouse | i.p. | Reduction in pain behavior | 11.3 | 86% | |

| Carrageenan-induced Hyperalgesia | Rat | i.v. | Reduction in mechanical hyperalgesia | 1.9 | 84% | |

| CFA-induced Tactile Hyperalgesia | Rat | i.p. | Reduction in tactile hyperalgesia | 9.8 | 71% | |

| CFA-induced Knee Arthritis | Rat | i.v. | Reversal of weight-bearing deficit | 0.9 (ED25) | 51% |

Table 1: Efficacy of Tapentadol in Inflammatory Pain Models. i.p. = intraperitoneal; i.v. = intravenous; CFA = Complete Freund's Adjuvant.

| Neuropathic Pain Model | Species | Route of Administration | Efficacy Measure | ED50 Value (mg/kg) | Efficacy | Reference |

| Spinal Nerve Ligation (Antihypersensitivity) | Rat | i.v. | Reversal of mechanical hypersensitivity | 1.9 | >90% | |

| Vincristine-induced Polyneuropathy | Mouse | i.p. | Reversal of mechanical hyperalgesia | 5.1 | - | |

| Chronic Constriction Injury | Mouse | - | - | - | - | |

| Diabetic Polyneuropathy | Rat | i.v. | Attenuation of heat-induced nociception | 0.1-1 (effective dose range) | >80% |

Table 2: Efficacy of Tapentadol in Neuropathic Pain Models. i.v. = intravenous; i.p. = intraperitoneal.

Signaling Pathways of Tapentadol

Tapentadol's analgesic effect is mediated by a synergistic interaction between its two primary mechanisms of action. The activation of MORs and the inhibition of NE reuptake converge to modulate pain signals at both spinal and supraspinal levels. The increased synaptic concentration of norepinephrine subsequently activates α2-adrenoceptors, contributing to the overall analgesic effect.

Experimental Protocols

Detailed methodologies for key preclinical chronic pain models used to evaluate Tapentadol are provided below.

Complete Freund's Adjuvant (CFA)-Induced Arthritis

This model induces a chronic inflammatory state resembling rheumatoid arthritis.

Procedure:

-

Animal Selection: Male Sprague-Dawley rats (180-220 g) are commonly used.

-

Induction: A single intracutaneous injection of 0.1 mL of Complete Freund's Adjuvant (containing 10 mg/mL heat-killed Mycobacterium tuberculosis) is administered into the plantar surface of the rat's left hind paw.

-

Time Course: Inflammation and hyperalgesia develop within hours and persist for several weeks. Secondary arthritic lesions in the contralateral paw can appear after 11-13 days.

-

Assessment:

-

Paw Volume: Measured using a plethysmometer to quantify edema.

-

Mechanical Hyperalgesia: Assessed using von Frey filaments to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Measured using a plantar test apparatus to determine paw withdrawal latency to a radiant heat source.

-

Weight Bearing: Monitored to assess pain-related functional impairment.

-

Spinal Nerve Ligation (SNL) Model

This is a widely used model of neuropathic pain resulting from peripheral nerve injury.

Procedure:

-

Animal Selection: Male Sprague-Dawley rats are typically used.

-

Surgical Procedure:

-

Under anesthesia, the L5 and L6 spinal nerves are exposed.

-

The L5 and L6 spinal nerves are tightly ligated with a silk suture.

-

-

Time Course: Behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, develop within a few days and persist for several weeks to months.

-

Assessment:

-

Mechanical Allodynia: The paw withdrawal threshold to non-noxious mechanical stimuli is measured using von Frey filaments. A significant decrease in the threshold indicates allodynia.

-

Thermal Hyperalgesia: The paw withdrawal latency to a thermal stimulus is assessed using a plantar test or hot plate.

-

Cold Allodynia: The response to a cold stimulus (e.g., acetone application) is observed.

-

References

- 1. Differential contribution of opioid and noradrenergic mechanisms of tapentadol in rat models of nociceptive and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociceptive and antihyperalgesic effects of tapentadol in animal models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological rationale for tapentadol therapy: a review of new evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mu-opioid receptor agonist/noradrenaline reuptake inhibition (MOR-NRI) concept in analgesia: the case of tapentadol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tapentadol: A Comprehensive Review of Its Role in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Tapentadol in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tapentadol is a centrally acting synthetic analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.[1][2][3] Accurate and reliable quantification of Tapentadol in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tapentadol in human plasma. The method is validated according to the guidelines of the United States Food and Drug Administration (USFDA) and the European Medicines Agency (EMEA).[2]

Principle

The method utilizes liquid chromatography to separate Tapentadol from endogenous plasma components, followed by tandem mass spectrometry for selective and sensitive detection. A stable isotope-labeled internal standard (IS), Tapentadol-d3 or D₆-tapentadol, is used to ensure high accuracy and precision.[2] The quantification is performed in the Multiple Reaction Monitoring (MRM) mode, which monitors specific precursor-to-product ion transitions for both the analyte and the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Tapentadol reference standard

-

Tapentadol-d3 or D₆-tapentadol internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate or ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (with anticoagulant, e.g., EDTA)

-

Deionized water

2. Instrumentation

-

Liquid Chromatography System: A system equipped with a binary pump, autosampler, and column oven (e.g., Shimadzu Nexera series, Agilent 1200 series).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Agilent 6410).

3. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare primary stock solutions of Tapentadol and the internal standard (e.g., Tapentadol-d3) in methanol or a suitable solvent.

-

Working Solutions: Prepare serial dilutions of the Tapentadol stock solution to create calibration standards (CS) and quality control (QC) samples at various concentration levels.

-

Spiked Samples: Spike blank human plasma with the appropriate working solutions to obtain the final concentrations for the calibration curve and QC samples. QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

4. Sample Preparation (Protein Precipitation)

This protocol utilizes a simple and efficient protein precipitation technique.

-

Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add a specified volume of the internal standard working solution.

-

Add three to four volumes of acetonitrile (e.g., 300-400 µL) to precipitate the plasma proteins.

-

Vortex the mixture for approximately 1-2 minutes.

-

Centrifuge the tubes at high speed (e.g., 13,200 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a specific volume (e.g., 100-300 µL) of the mobile phase.

-

Inject an aliquot (e.g., 10-20 µL) into the LC-MS/MS system.

Visualizations

Caption: Experimental workflow for Tapentadol quantification.

Caption: Key parameters for method validation.

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Condition |

| LC Column | C18 Column (e.g., Luna-C18, 5 µm, 100 mm x 4.6 mm or UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase | A: 2 mM Ammonium Acetate Buffer (pH 3.6) or 0.1% Formic Acid in WaterB: Acetonitrile |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 40 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Tapentadol) | m/z 222.2 → 177.1 or m/z 222.3 → 107.1 |

| MRM Transition (IS) | m/z 228.2 → 183.1 (for Tapentadol-d3) |

| Source Temperature | 400 °C |

| Collision Energy | 18 V |

| Declustering Potential | 36 V |

Table 2: Method Validation Summary - Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.121 to 35.637 ng/mL or 1 to 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.121 ng/mL |

| Signal-to-Noise Ratio (S/N) at LLOQ | > 25 |

Table 3: Method Validation Summary - Accuracy and Precision

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 8.62% | Within 8.62% | 98.12% |

| Low | < 11.38% | < 11.38% | 97.34% to 103.74% |

| Medium | < 11.38% | < 11.38% | 97.34% to 103.74% |

| High | < 11.38% | < 11.38% | 97.34% to 103.74% |

Table 4: Stability Studies Summary

| Stability Condition | Result |

| Bench-top Stability | Stable |

| Freeze-thaw Stability | Stable |

| Long-term Storage Stability | Stable |

| Autosampler Stability | Stable |

| Note: Specific stability data showed that Tapentadol was stable when exposed to different stability conditions. |

The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the quantification of Tapentadol in human plasma. The simple protein precipitation extraction procedure ensures high throughput, and the use of a stable isotope-labeled internal standard guarantees accuracy and precision. The method has been successfully validated according to international regulatory guidelines and is suitable for high-throughput analysis in clinical and preclinical studies.

References

Application Notes and Protocols for Assessing Tapentadol Efficacy in Rodent Pain Models

For Researchers, Scientists, and Drug Development Professionals